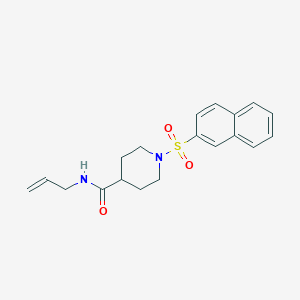
N-(4-ETHYLPHENYL)-N'-(2-PIPERIDINOETHYL)UREA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-ethylphenyl)-N’-[2-(1-piperidinyl)ethyl]urea” is a urea derivative. Urea derivatives are a class of organic compounds that contain a carbonyl group flanked by two amine groups. They are widely used in medicinal chemistry due to their biological activities .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In this case, the isocyanate would be derived from 4-ethylphenylamine, and the amine would be 2-(1-piperidinyl)ethylamine .Molecular Structure Analysis
The molecule contains a urea group attached to a 4-ethylphenyl group and a 2-(1-piperidinyl)ethyl group. The urea group is planar due to the sp2 hybridization of the central carbon atom. The 4-ethylphenyl group is a substituted benzene ring, which is also planar. The 2-(1-piperidinyl)ethyl group contains a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions. They can react with acids to form amides and with bases to form salts. They can also undergo hydrolysis to form amines and isocyanates .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-(4-ethylphenyl)-N’-[2-(1-piperidinyl)ethyl]urea” would depend on its specific structure. Urea derivatives are generally solid at room temperature and are soluble in organic solvents .Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-ethylphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-2-14-6-8-15(9-7-14)18-16(20)17-10-13-19-11-4-3-5-12-19/h6-9H,2-5,10-13H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGRONJWABVYKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198782 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-(4-butoxy-3-methylbenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5484495.png)
![N-[2-(cyclopropylamino)-2-oxoethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5484502.png)
![N-(1-benzyl-3-pyrrolidinyl)-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5484504.png)
![1-[1-(3-hydroxy-4-methylbenzoyl)piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5484515.png)
![2-[[(E)-2-[(4-bromobenzoyl)amino]-3-(4-methoxyphenyl)prop-2-enoyl]amino]propanoic acid](/img/structure/B5484520.png)
![N-[(1E)-3-OXO-1-PHENYL-3-{1,3,3-TRIMETHYL-6-AZABICYCLO[3.2.1]OCTAN-6-YL}PROP-1-EN-2-YL]BENZAMIDE](/img/structure/B5484523.png)

![(5Z)-5-[2-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B5484538.png)
![7-[(2-methyl-4-phenyl-5-pyrimidinyl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5484549.png)

![[3-[(3-Methylbenzoyl)amino]phenyl] acetate](/img/structure/B5484562.png)
![4-Cyclohexyl-11-(2,5-dichlorophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one](/img/structure/B5484594.png)
![5-methoxy-2-[3-(2-methoxyphenyl)acryloyl]phenyl 2-methoxybenzoate](/img/structure/B5484599.png)
![rel-(1S,5s)-3,7-dimethyl-10-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane dihydrochloride](/img/structure/B5484611.png)
